1-((3-chloro-4-fluorophenyl)sulfonyl)-2-(1-methyl-1H-pyrazol-4-yl)piperidine 1-((3-chloro-4-fluorophenyl)sulfonyl)-2-(1-methyl-1H-pyrazol-4-yl)piperidine
Brand Name: Vulcanchem
CAS No.: 2034304-44-2
VCID: VC7486244
InChI: InChI=1S/C15H17ClFN3O2S/c1-19-10-11(9-18-19)15-4-2-3-7-20(15)23(21,22)12-5-6-14(17)13(16)8-12/h5-6,8-10,15H,2-4,7H2,1H3
SMILES: CN1C=C(C=N1)C2CCCCN2S(=O)(=O)C3=CC(=C(C=C3)F)Cl
Molecular Formula: C15H17ClFN3O2S
Molecular Weight: 357.83

1-((3-chloro-4-fluorophenyl)sulfonyl)-2-(1-methyl-1H-pyrazol-4-yl)piperidine

CAS No.: 2034304-44-2

Cat. No.: VC7486244

Molecular Formula: C15H17ClFN3O2S

Molecular Weight: 357.83

* For research use only. Not for human or veterinary use.

1-((3-chloro-4-fluorophenyl)sulfonyl)-2-(1-methyl-1H-pyrazol-4-yl)piperidine - 2034304-44-2

Specification

CAS No. 2034304-44-2
Molecular Formula C15H17ClFN3O2S
Molecular Weight 357.83
IUPAC Name 1-(3-chloro-4-fluorophenyl)sulfonyl-2-(1-methylpyrazol-4-yl)piperidine
Standard InChI InChI=1S/C15H17ClFN3O2S/c1-19-10-11(9-18-19)15-4-2-3-7-20(15)23(21,22)12-5-6-14(17)13(16)8-12/h5-6,8-10,15H,2-4,7H2,1H3
Standard InChI Key XFTRELLIQWGXQZ-UHFFFAOYSA-N
SMILES CN1C=C(C=N1)C2CCCCN2S(=O)(=O)C3=CC(=C(C=C3)F)Cl

Introduction

Chemical Identification and Molecular Properties

Structural Composition

The molecule features a piperidine ring substituted at the 1-position with a (3-chloro-4-fluorophenyl)sulfonyl group and at the 2-position with a 1-methyl-1H-pyrazol-4-yl moiety. This arrangement creates a hybrid structure that merges the conformational flexibility of piperidine with the electronic effects of sulfonyl and heteroaromatic groups .

Table 1: Fundamental Molecular Properties

PropertyValue
Molecular FormulaC₁₅H₁₇ClFN₃O₂S
Molecular Weight357.8 g/mol
IUPAC Name1-((3-chloro-4-fluorophenyl)sulfonyl)-2-(1-methyl-1H-pyrazol-4-yl)piperidine
SMILES NotationCn1cc(C2CCCCN2S(=O)(=O)c2ccc(F)c(Cl)c2)cn1

The sulfonyl group (-SO₂-) introduces strong electron-withdrawing characteristics, while the pyrazole ring contributes π-π stacking potential and hydrogen-bonding capabilities .

Synthesis and Structural Elucidation

Synthetic Pathways

Available data suggest multi-step synthesis routes involving:

  • Piperidine Functionalization: Initial N-sulfonylation of piperidine using 3-chloro-4-fluorobenzenesulfonyl chloride under basic conditions .

  • Pyrazole Coupling: Subsequent C-2 substitution via Buchwald-Hartwig amination or palladium-catalyzed cross-coupling to introduce the 1-methylpyrazole moiety .

Key challenges include controlling regioselectivity during sulfonylation and minimizing racemization at chiral centers. Purification typically employs column chromatography with ethyl acetate/hexane gradients .

Spectroscopic Characterization

While experimental data for this specific compound are unavailable, analogous sulfonyl-piperidine derivatives exhibit:

  • ¹H NMR: Piperidine protons at δ 1.5–2.8 ppm, sulfonyl-aromatic protons at δ 7.2–8.1 ppm.

  • MS (ESI+): Predominant [M+H]+ peak at m/z 358.8 .

Compound ClassTargetIC₅₀ (µM)Source
Pyrazole-sulfonamidesCOX-20.12Singh et al.
Piperidine-sulfonyl hybridsMAO-B0.04Brullo et al.

Antimicrobial Effects

The 3-chloro-4-fluorophenyl group enhances membrane penetration in Gram-positive bacteria. Related compounds display MIC values of 8–32 µg/mL against Staphylococcus aureus .

Physicochemical and Pharmacokinetic Profiling

Solubility and Lipophilicity

Predicted properties via QSAR models indicate:

  • LogP: 2.8 ± 0.3 (moderate lipophilicity)

  • Aqueous Solubility: 12 µg/mL at pH 7.4

Metabolic Stability

In vitro hepatic microsome studies of analogues show:

  • t₁/₂: 48 minutes (human) vs. 23 minutes (rat)

  • Primary metabolites arise from sulfonyl reduction and pyrazole N-demethylation .

Therapeutic Applications and Clinical Relevance

Cardiovascular Indications

Patent data reveal that piperidine-sulfonyl compounds demonstrate 62% improvement in cardiac output in DCM (dilated cardiomyopathy) models at 10 mg/kg doses .

Oncology Applications

Pyrazole-containing derivatives exhibit:

  • 78% tumor growth inhibition in xenograft models

  • Synergy with paclitaxel (combination index = 0.3)

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator